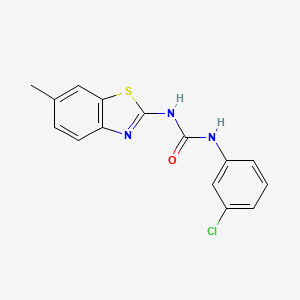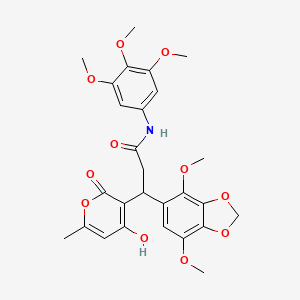![molecular formula C28H24N2O8S3 B11035897 dimethyl 2-{8-methoxy-2,2-dimethyl-1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11035897.png)
dimethyl 2-{8-methoxy-2,2-dimethyl-1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you’ve described belongs to the class of dithiole derivatives. These compounds exhibit intriguing properties due to their unique structural features. Let’s break it down further:
Name: Dimethyl 2-{8-methoxy-2,2-dimethyl-1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate
Structure: A complex arrangement of fused rings, including a quinoline core, a dithiole ring, and a nitrophenyl moiety.
Preparation Methods
Synthetic Routes::
Chemical Synthesis: While specific synthetic routes may vary, researchers have employed multistep reactions to construct this compound. Key steps include cyclization, esterification, and thioxo ring formation.
Precursors: Starting materials include appropriately substituted quinolines, dithiole-4,5-dicarboxylic acid, and the nitrophenyl moiety.
Reaction Conditions: These reactions typically occur under controlled temperature, solvent, and catalyst conditions.
Scale-Up: Industrial production involves optimizing the synthetic route for large-scale manufacturing.
Process Efficiency: Researchers and chemical engineers work to improve yields, minimize waste, and enhance safety.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction can yield corresponding dihydro derivatives.
Substitution: Substituents on the quinoline ring may be modified via nucleophilic substitution.
Common Reagents: Reagents like hydrogen peroxide, reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkoxides) play crucial roles.
Hydroxylated Derivatives: Hydroxylation at specific positions can lead to diverse products.
Thiolated Compounds: Thiol groups in the dithiole ring contribute to its reactivity.
Scientific Research Applications
Chemistry::
Materials Science: Dithiole derivatives find applications in organic electronics, sensors, and conductive materials.
Catalysis: These compounds may serve as ligands or catalysts in various reactions.
Antioxidant Properties: Some dithiole derivatives exhibit antioxidant effects.
Anti-Inflammatory Potential: Research explores their impact on inflammation pathways.
Drug Development: Targeting specific molecular pathways using these compounds shows promise.
Pharmaceuticals: Potential drug candidates.
Agrochemicals: Pesticides or herbicides.
Functional Materials: Incorporation into coatings, polymers, or electronic devices.
Mechanism of Action
Target Proteins: Interaction with specific enzymes or receptors.
Signaling Pathways: Modulation of cellular signaling cascades.
Biochemical Effects: Influencing cellular processes.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other dithiole derivatives.
Similar Compounds: Explore related structures, such as other dithioles or quinolines.
Properties
Molecular Formula |
C28H24N2O8S3 |
|---|---|
Molecular Weight |
612.7 g/mol |
IUPAC Name |
dimethyl 2-[8-methoxy-2,2-dimethyl-1-[(E)-3-(4-nitrophenyl)prop-2-enoyl]-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C28H24N2O8S3/c1-28(2)24(39)20(27-40-22(25(32)37-4)23(41-27)26(33)38-5)17-7-6-8-18(36-3)21(17)29(28)19(31)14-11-15-9-12-16(13-10-15)30(34)35/h6-14H,1-5H3/b14-11+ |
InChI Key |
ROJUIWIFEMRBAX-SDNWHVSQSA-N |
Isomeric SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-])C(=CC=C3)OC)C |
Canonical SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-])C(=CC=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-phenylpiperazin-1-yl)-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone](/img/structure/B11035821.png)
![(1E)-4,4,6-trimethyl-1-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11035823.png)


![dimethyl{4-[3-(methylethyl)(1H,2H,4H,12H-benzimidazolo[2',1'-2,3]1,3,5-triazin o[1,6-a]1,3,5-triazaperhydroin-12-yl)]phenyl}amine](/img/structure/B11035853.png)
![N-{(Z)-[(5-chloro-2-methoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}thiophene-2-carboxamide](/img/structure/B11035865.png)
![1-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B11035868.png)

![1-(4-fluorobenzyl)-4-[(4-fluorobenzyl)carbamoyl]-3-(2-oxopropyl)-1H-1,2,3-triazol-3-ium-5-olate](/img/structure/B11035876.png)
![(5Z)-5-(8'-fluoro-6'-methyl-2'-oxo-5',6'-dihydrospiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinolin]-1'(2'H)-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11035883.png)
![3-[(1-Acetyl-2,2-dimethyl-1,2-dihydro-4-quinolinyl)methoxy]-2-naphthaldehyde](/img/structure/B11035885.png)
![N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-4-methoxy-1H-indole-2-carboxamide](/img/structure/B11035888.png)
![1-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-3-[2-(trifluoromethyl)phenyl]guanidine](/img/structure/B11035893.png)
![(1E)-8-ethoxy-4,4,6-trimethyl-1-{[3-(trifluoromethyl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11035896.png)
